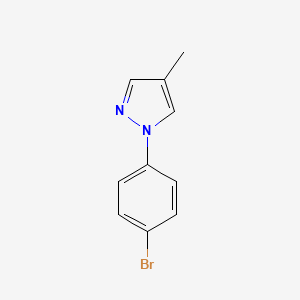

1-(4-Bromophenyl)-4-methyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

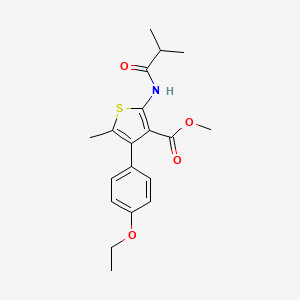

1-(4-Bromophenyl)-4-methyl-1H-pyrazole, also known as BPP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and agriculture. BPP is a pyrazole derivative that has a bromine atom attached to a phenyl ring and a methyl group attached to a pyrazole ring.

Applications De Recherche Scientifique

Anti-cancer Activity

Derivatives of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole have been synthesized and tested for their cytotoxic activity against various human cancer cell lines. Some analogs exhibited significant activity, highlighting their potential as the basis for developing potent anti-cancer agents (Srour et al., 2018).

Biomedical Applications

Specific compounds derived from 1-(4-Bromophenyl)-4-methyl-1H-pyrazole showed promising results for biomedical applications, particularly in regulating inflammatory diseases. Docking studies have supported these findings, indicating their relevance in medical research (Ryzhkova et al., 2020).

Nonlinear Optical Properties

Research on the synthesis and structural characterization of specific pyrazole derivatives revealed their significant nonlinear optical properties, attributed to intramolecular charge transfer. This highlights their potential in materials science and optical applications (Tamer et al., 2016).

Catalytic Activity in Cross-Coupling Reactions

Pyrazole-containing compounds, including derivatives of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole, have been used as ligands to stabilize metal complexes for pre-catalysts in cross-coupling reactions. Their structural modifications allow fine-tuning of the metal complexes' properties, demonstrating their importance in synthetic chemistry (Ocansey et al., 2018).

Antimicrobial Activity

New N-phenylpyrazole derivatives, synthesized from bromo(hetero)arenes, showed significant antimicrobial properties, indicating their potential as therapeutic agents for fungal infections and possibly other microbial diseases (Farag et al., 2008).

Mécanisme D'action

Target of Action

The primary targets of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole are Leishmania aethiopica clinical isolate and Plasmodium berghei . These organisms are responsible for causing diseases such as leishmaniasis and malaria, respectively .

Mode of Action

1-(4-Bromophenyl)-4-methyl-1H-pyrazole interacts with its targets by inhibiting their growth and proliferation . The compound has shown superior antipromastigote activity, which is crucial in the life cycle of Leishmania . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .

Biochemical Pathways

1-(4-Bromophenyl)-4-methyl-1H-pyrazole affects the biochemical pathways of the target organisms, leading to their death . The compound inhibits the growth of Leishmania aethiopica and Plasmodium berghei, thereby disrupting their life cycle and preventing the diseases they cause .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole’s action include the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a decrease in the number of these organisms, thereby preventing the diseases they cause .

Propriétés

IUPAC Name |

1-(4-bromophenyl)-4-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-8-6-12-13(7-8)10-4-2-9(11)3-5-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYPWVBEUPHLBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2607335.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2607341.png)

![(E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2607343.png)